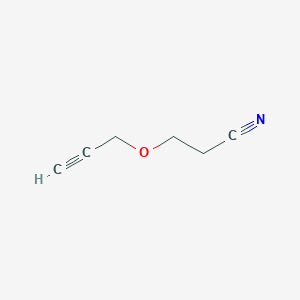
3-Prop-2-ynoxypropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Prop-2-ynoxypropanenitrile is an organic compound with the molecular formula C6H7NO. It is characterized by the presence of a nitrile group (-CN) and an ether linkage (-O-) attached to a prop-2-yn-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prop-2-ynoxypropanenitrile can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol is replaced by the nitrile group from acrylonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
3-Prop-2-ynoxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ether linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ether linkage under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Prop-2-ynoxypropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Prop-2-ynoxypropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ether linkage can undergo cleavage or substitution. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
類似化合物との比較
Similar Compounds
- 3-[(1-iodoprop-2-yn-1-yl)oxy]propanenitrile
- 3-[(Prop-2-yn-1-yloxy)propanoic acid
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
3-Prop-2-ynoxypropanenitrile is unique due to its specific combination of a nitrile group and an ether linkage attached to a prop-2-yn-1-yl group. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
特性
CAS番号 |
1904-22-9 |
|---|---|
分子式 |
C6H7NO |
分子量 |
109.13 g/mol |
IUPAC名 |
3-prop-2-ynoxypropanenitrile |
InChI |
InChI=1S/C6H7NO/c1-2-5-8-6-3-4-7/h1H,3,5-6H2 |
InChIキー |
CRUYGVGJZNUPRI-UHFFFAOYSA-N |
SMILES |
C#CCOCCC#N |
正規SMILES |
C#CCOCCC#N |
Key on ui other cas no. |
1904-22-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















